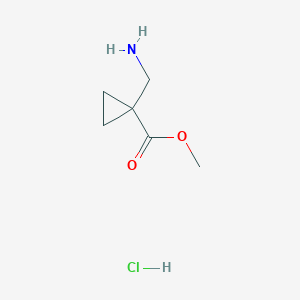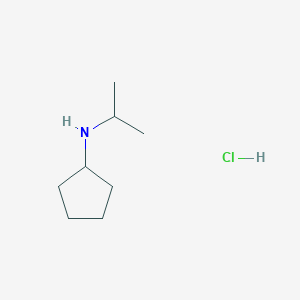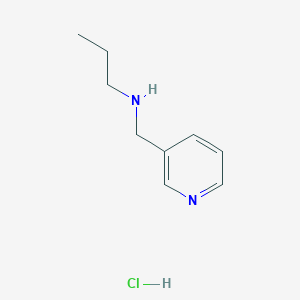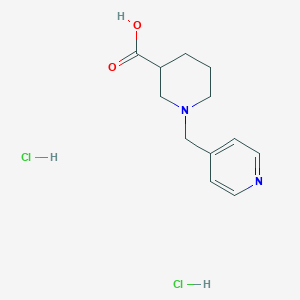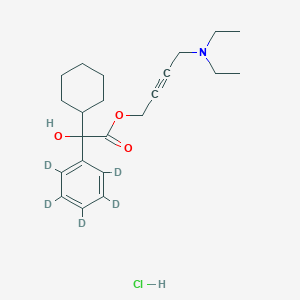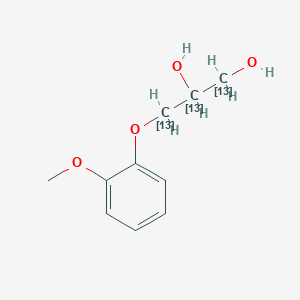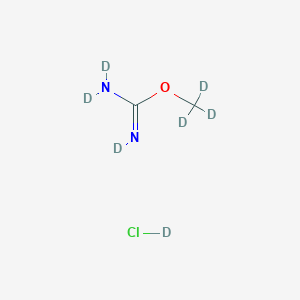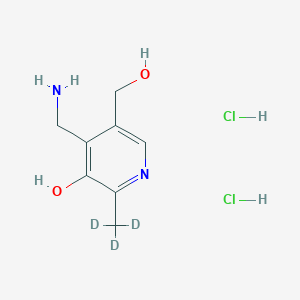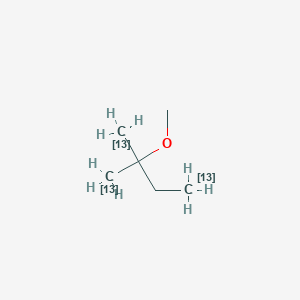
2-methoxy-2-(113C)methyl(1,4-13C2)butane
Übersicht
Beschreibung
2-methoxy-2-(113C)methyl(1,4-13C2)butane is a compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of labeled organic compounds for use in pharmacological and biochemical studies.
Wirkmechanismus
The mechanism of action of 2-methoxy-2-(113C)methyl(1,4-13C2)butane is not well understood. However, it is believed that the compound acts as a tracer for the study of drug distribution and metabolism in vivo. It is also used to study the mechanisms of action of various compounds and the biosynthesis of natural products.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-methoxy-2-(113C)methyl(1,4-13C2)butane are not well documented. However, it is believed that the compound has no significant effects on the body, as it is used primarily as a labeled compound for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxy-2-(113C)methyl(1,4-13C2)butane in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is its limited availability, as it is not widely produced.
Zukünftige Richtungen
There are several future directions for the use of 2-methoxy-2-(113C)methyl(1,4-13C2)butane in scientific research. One potential area of study is the development of new methods for synthesizing labeled compounds, which could lead to the production of more complex and diverse compounds for use in pharmacological and biochemical studies. Another potential area of study is the use of this compound in the study of metabolic pathways and the biosynthesis of natural products, which could lead to the development of new drugs and therapies. Additionally, the use of this compound in the study of drug distribution and metabolism in vivo could lead to the development of more effective drug delivery systems.
Wissenschaftliche Forschungsanwendungen
2-methoxy-2-(113C)methyl(1,4-13C2)butane is commonly used in scientific research as a labeled compound for use in pharmacological and biochemical studies. This compound is used to track the distribution and metabolism of drugs in vivo, as well as to study the mechanisms of action of various compounds. It is also used in the study of metabolic pathways and the biosynthesis of natural products.
Eigenschaften
IUPAC Name |
2-methoxy-2-(113C)methyl(1,4-13C2)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3/i1+1,2+1,3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZJRWJGKQPSFL-VMIGTVKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([13CH3])([13CH3])C[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745704 | |
| Record name | 2-Methoxy-2-(~13~C)methyl(1,4-~13~C_2_)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-2-(113C)methyl(1,4-13C2)butane | |
CAS RN |
1173023-77-2 | |
| Record name | 2-Methoxy-2-(~13~C)methyl(1,4-~13~C_2_)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



